molecular formula C12H12O6 B3822318 4,8-dioxo-1,3-adamantanedicarboxylic acid

4,8-dioxo-1,3-adamantanedicarboxylic acid

Cat. No.: B3822318
M. Wt: 252.22 g/mol
InChI Key: OPQVOOASZKDKBH-UHFFFAOYSA-N
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Description

1,3-Adamantanedicarboxylic acid is a carboxylic acid derivative of adamantane . It is widely used in the drug industry, polymer synthesis, and fine chemicals as key intermediates . It is also used as antidepressants or antiparkinsonic drugs in clinical practice .


Synthesis Analysis

1,3-Adamantanedicarboxylic acid was synthesized from 1-adamantane carboxylic acid by a one-pot method . In this process, the ratio of mixed acid (nitric acid and sulfuric acid) has an important effect on the yield . The role of sulfuric acid is not only as a solvent but also can improve the oxidative ability of nitric acid .


Molecular Structure Analysis

The molecular formula of 1,3-Adamantanedicarboxylic acid is C12H16O4 . Its molecular weight is 224.25 . The structure can be represented by the SMILES string OC(=O)[C@]12C[C@@H]3CC@HCC@@(C2)C(O)=O .


Physical and Chemical Properties Analysis

1,3-Adamantanedicarboxylic acid is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . It has a very faint turbidity in hot methanol .

Safety and Hazards

1,3-Adamantanedicarboxylic acid causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Properties

IUPAC Name

4,8-dioxoadamantane-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c13-7-5-1-6-3-12(7,10(17)18)4-11(2-5,8(6)14)9(15)16/h5-6H,1-4H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQVOOASZKDKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC(C2=O)(CC1C3=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-dioxo-1,3-adamantanedicarboxylic acid
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Reactant of Route 6
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